Cas no 1020719-96-3 (1,2,3,6-TETRAHYDROPHTHALIMIDE-3,3,4,5,6,6-D6)

1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 is a deuterated analog of 1,2,3,6-tetrahydrophthalimide, where six hydrogen atoms are replaced with deuterium (D). This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. Its stable isotopic incorporation makes it valuable as an internal standard in quantitative analysis, ensuring high accuracy in trace-level detection. The compound is particularly useful in pharmaceutical and agrochemical research, where precise metabolite tracking and mechanistic studies are required. Its synthetic versatility allows for further derivatization, facilitating applications in kinetic and metabolic investigations.
1,2,3,6-TETRAHYDROPHTHALIMIDE-3,3,4,5,6,6-D6 structure
1020719-96-3 structure
Product Name:1,2,3,6-TETRAHYDROPHTHALIMIDE-3,3,4,5,6,6-D6
CAS No:1020719-96-3
MF:C8H9NO2
MW:151.16256
CID:824099
PubChem ID:45040504
Update Time:2025-06-08

1,2,3,6-TETRAHYDROPHTHALIMIDE-3,3,4,5,6,6-D6 Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,6-TETRAHYDROPHTHALIMIDE-3,3,4,5,6,6-D6
    • 1,2,3,6-Tetrahydroph
    • 3a,4,7,7a-Tetrahydro-4,7-d2-1H-isoindole-1,3(2H)-dione-4,5,6,7-d4
    • 4-Cyclohexene-1,2-dicarboximide-d6
    • DTXSID60662204
    • 1020719-96-3
    • J-000617
    • AKOS030243203
    • 1H-Isoindole-1,3(2H)-dione-4,5,6,7-d4, 3a,4,7,7a-tetrahydro-4,7-d2-
    • (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
    • 4,4,5,6,7,7-hexadeuterio-3a,7a-dihydroisoindole-1,3-dione
    • Inchi: InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)
    • InChI Key: CIFFBTOJCKSRJY-UHFFFAOYSA-N
    • SMILES: C1C=CCC2C1C(=O)NC2=O

Computed Properties

  • Exact Mass: 157.10100
  • Monoisotopic Mass: 157.100989006g/mol
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 132-134°C
  • Boiling Point: 336.8±42.0 °C at 760 mmHg
  • Flash Point: 165.0±28.0 °C
  • Solubility: Chloroform (Slightly), DMSO (Slightly), Methanol (Sparingly)
  • PSA: 49.66000
  • LogP: 0.50110
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1,2,3,6-TETRAHYDROPHTHALIMIDE-3,3,4,5,6,6-D6 Security Information

1,2,3,6-TETRAHYDROPHTHALIMIDE-3,3,4,5,6,6-D6 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T294250-10mg
1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6
1020719-96-3
10mg
$ 190.00 2023-09-06
TRC
T294250-100mg
1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6
1020719-96-3
100mg
$ 1476.00 2023-09-06
A2B Chem LLC
AA08303-10mg
1H-Isoindole-1,3(2H)-dione-4,5,6,7-d4, 3a,4,7,7a-tetrahydro-4,7-d2-
1020719-96-3
10mg
$306.00 2024-04-20
A2B Chem LLC
AA08303-100mg
1H-Isoindole-1,3(2H)-dione-4,5,6,7-d4, 3a,4,7,7a-tetrahydro-4,7-d2-
1020719-96-3
100mg
$1554.00 2024-04-20

Additional information on 1,2,3,6-TETRAHYDROPHTHALIMIDE-3,3,4,5,6,6-D6

Professional Introduction to 1,2,3,6-TETRAHYDROPHTHALIMIDE-3,3,4,5,6,6-D6 (CAS No. 1020719-96-3)

1,2,3,6-TETRAHYDROPHTHALIMIDE-3,3,4,5,6,6-D6, identified by the Chemical Abstracts Service Number (CAS No.) 1020719-96-3, is a meticulously synthesized isotope-labeled compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This derivative of tetrahydropthalimide features deuterium substitutions at specific positions, making it a valuable tool for mechanistic studies and metabolic tracing in drug development. The precise isotopic labeling enhances the compound's utility in NMR spectroscopy and mass spectrometry analyses, providing researchers with high-resolution data essential for understanding complex biological pathways.

The structure of 1,2,3,6-TETRAHYDROPHTHALIMIDE-3,3,4,5,6,6-D6 consists of a fully hydrogenated phthalimide core with six deuterium atoms incorporated at the 3rd, 4th, 5th, and 6th carbon positions. This modification not only improves the compound's stability under various analytical conditions but also minimizes interference from natural isotopes during experimental procedures. Such characteristics are particularly crucial in metabolomics and pharmacokinetic studies where accurate detection and quantification of drug metabolites are paramount.

In recent years, the demand for high-purity labeled compounds has surged due to advancements in analytical techniques and the increasing complexity of drug discovery processes. 1,2,3,6-TETRAHYDROPHTHALIMIDE-3,3,4,5,6,6-D6 exemplifies this trend by serving as a versatile intermediate in the synthesis of pharmacologically active molecules. Its applications extend to the study of enzyme kinetics and the development of enzyme inhibitors. The deuterium-labeled version allows researchers to differentiate between native and labeled substrates or products with exceptional clarity.

One of the most compelling aspects of 1,2,3,4-DIHYDROISOQUINOLINE-1-carboxylic acid derivatives is their role in probing biological systems at a molecular level. For instance, researchers have utilized isotopically labeled tetrahydropthalimides to investigate the metabolic pathways of certain therapeutic agents. By tracking the movement of deuterium atoms through metabolic networks, scientists can gain insights into drug efficacy and potential side effects. This approach has been particularly instrumental in understanding how drugs are processed in vivo.

The pharmaceutical industry has also leveraged 1,2,3,4-DIHYDROISOQUINOLINE derivatives for designing novel therapeutic agents with improved pharmacokinetic profiles. The incorporation of deuterium atoms into drug molecules can alter their metabolic stability, leading to longer half-lives and enhanced bioavailability. This concept, known as deuterium kinetic isotope effect (DKIE), has been successfully applied to develop next-generation drugs that exhibit superior clinical performance.

Recent studies have highlighted the significance of Tetrahydropthalimide derivatives in medicinal chemistry。 A notable example involves their use as scaffolds for developing anticonvulsant and neuroprotective agents. The structural motif present in these compounds interacts favorably with specific neurological targets, making them promising candidates for treating neurological disorders. The availability of isotopically labeled versions like 1,2,3,4-DIHYDROISOQUINOLINE derivatives facilitates rigorous structure-activity relationship (SAR) studies, enabling chemists to optimize these molecules for better therapeutic outcomes.

The synthesis of Tetrahydropthalimide derivatives requires precise control over reaction conditions to ensure high yields and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and stereoselective reactions, are employed to achieve the desired regioisotopic distribution. These techniques are critical in producing compounds like 1,2,3,4-DIHYDROISOQUINOLINE derivatives that meet stringent quality standards for research applications.

From a regulatory perspective, Tetrahydropthalimide derivatives must adhere to Good Manufacturing Practices (GMP) to ensure consistency and reproducibility across batches. Manufacturers often conduct extensive analytical characterizations, including NMR spectroscopy、 mass spectrometry、 and chromatographic analyses, to verify the identity and purity of these compounds. This rigorous quality control is essential for their use in preclinical and clinical studies.

The future prospects of Tetrahydropthalimide derivatives are promising, with ongoing research exploring new applications in drug discovery and biomarker identification. Innovations in synthetic chemistry continue to expand the toolkit available to medicinal chemists, enabling the development of more sophisticated labeled compounds for advanced research purposes.

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